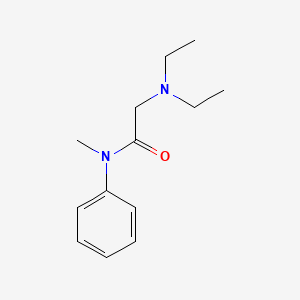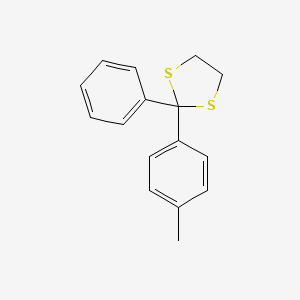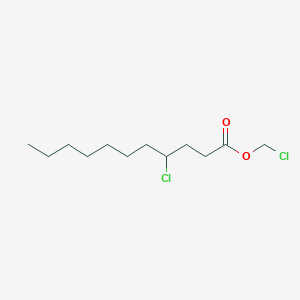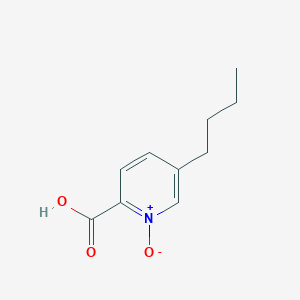
2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has the molecular formula C10H13NO2 and a molecular weight of 179.2157 . This compound is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide can be achieved through several methods. One common approach involves the oxidative decarboxylation of the corresponding carboxylic acid . This process typically requires a biphasic water/chlorobenzene mixture and an alkyl radical, such as butyl, generated from the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dinitrogen pentoxide and reducing agents such as hydrogen gas . The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce various alcohols or amines.
Applications De Recherche Scientifique
2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid (2-Pyridinecarboxylic acid): Shares a similar structure but lacks the butyl group.
Nicotinic acid (3-Pyridinecarboxylic acid):
Isonicotinic acid (4-Pyridinecarboxylic acid): Another isomer with the carboxylic acid group in a different position.
Uniqueness
2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide is unique due to the presence of the butyl group, which imparts different chemical and biological properties compared to its isomers. This structural difference can influence its reactivity, solubility, and interactions with biological targets .
Propriétés
Numéro CAS |
82654-00-0 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
5-butyl-1-oxidopyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-2-3-4-8-5-6-9(10(12)13)11(14)7-8/h5-7H,2-4H2,1H3,(H,12,13) |
Clé InChI |
IXZMLXUNSSYGAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C[N+](=C(C=C1)C(=O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)
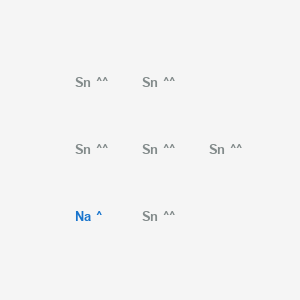
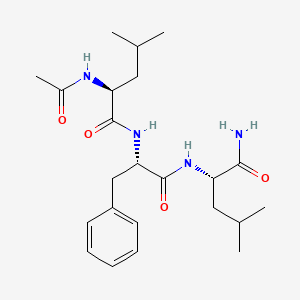
silane](/img/structure/B14433372.png)
![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)
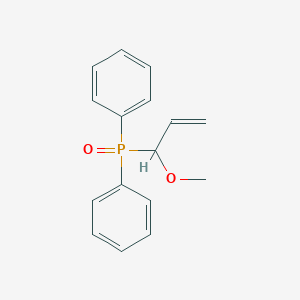
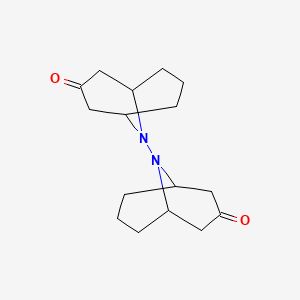
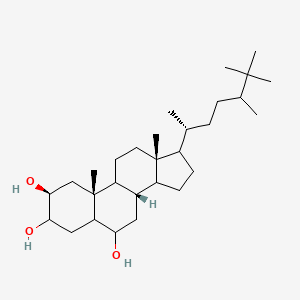

![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
